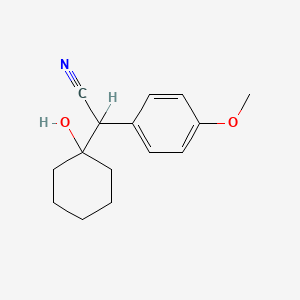

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Vue d'ensemble

Description

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a cyclohexyl group, a methoxyphenyl group, and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:

Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by functionalization to introduce the hydroxy group.

Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring, which can be done using methanol and an acid catalyst.

Formation of the acetonitrile group: This can be achieved through the reaction of an appropriate precursor with cyanide ions under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-(1-Ketocyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Reduction: Formation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 245.32 g/mol. It contains a hydroxyl group, a methoxyphenyl group, and a nitrile functional group, which contribute to its reactivity and utility in chemical synthesis. The chemical structure can be represented as follows:

- Molecular Structure :

\text{SMILES }COc1ccc(cc1)C(C#N)C2(O)CCCCC2

- InChI Key : ASYJSBPNAIDUHX-UHFFFAOYSA-N

Key Intermediate in Drug Synthesis

One of the primary applications of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is its role as an intermediate in the synthesis of several important pharmaceuticals:

- Venlafaxine : An antidepressant used to treat major depressive disorder and anxiety disorders.

- Tadalafil : A medication primarily used for erectile dysfunction and pulmonary arterial hypertension.

- Voriconazole : An antifungal used to treat serious fungal infections.

The compound's ability to participate in various chemical reactions makes it a versatile building block in medicinal chemistry .

Case Study 1: Venlafaxine Synthesis

In research focused on synthesizing Venlafaxine, this compound was identified as a critical precursor. The synthesis process involved multiple steps where this compound was transformed into Venlafaxine through selective reactions that maintained the integrity of its functional groups. The study highlighted the efficiency of using this intermediate to achieve high yields of the final product while minimizing by-products.

Case Study 2: Tadalafil Production

Another significant application is in the production of Tadalafil. Research demonstrated that utilizing this compound allowed for streamlined synthesis routes that reduced reaction times and improved overall yield. This efficiency is crucial given the increasing demand for Tadalafil in treating erectile dysfunction and pulmonary hypertension .

Market Feasibility and Supply Chain

The market feasibility for this compound is robust due to its extensive applications in drug development. Companies like Ningbo Inno Pharmchem Co., Ltd. have established themselves as reliable suppliers, ensuring high-quality production standards and compliance with regulatory requirements. The compound is expected to play a significant role in the ongoing development of new pharmaceuticals, especially as demand for effective treatments continues to rise globally .

Mécanisme D'action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific application. For instance, if it is used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Hydroxycyclohexyl)-2-phenylacetonitrile: Lacks the methoxy group, which can affect its reactivity and biological activity.

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.

2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group, which can significantly alter its chemical and biological properties.

Uniqueness

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is unique due to the presence of both the hydroxycyclohexyl and methoxyphenyl groups, which can impart distinct chemical and biological properties

Activité Biologique

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, with the chemical formula and CAS number 93413-76-4, is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound serves as a key intermediate in the synthesis of venlafaxine, an antidepressant medication, and is characterized by its unique structural features, including a cyclohexyl group, a methoxyphenyl group, and a nitrile functional group.

- Molecular Weight : 245.32 g/mol

- Density : 1.142 g/cm³

- Melting Point : 121-123 °C

- Boiling Point : 410.146 °C at 760 mmHg

- LogP : 2.99758 (indicating moderate lipophilicity)

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution due to the presence of its functional groups .

The biological activity of this compound primarily relates to its role in the synthesis of venlafaxine. Venlafaxine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which enhances the levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects. The transformation from this compound to venlafaxine involves several chemical steps that modify the functional groups present in the original structure .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antidepressant Activity : As a precursor to venlafaxine, it is implicated in the modulation of neurotransmitter systems involved in mood regulation.

- Antimicrobial Properties : Some studies suggest that related compounds may possess antimicrobial activity, although specific data on this compound is limited.

- Antioxidant Effects : The presence of hydroxyl and methoxy groups may confer antioxidant properties, potentially protecting against oxidative stress.

Case Studies

-

Synthesis and Biological Evaluation :

A study evaluating the synthesis of related compounds found that modifications in the cyclohexyl and methoxy groups significantly influenced their biological activity. These findings suggest that structural variations can lead to enhanced pharmacological profiles . -

Venlafaxine Comparison :

In comparative studies with venlafaxine, researchers noted that derivatives of this compound maintained similar efficacy in serotonin reuptake inhibition, indicating potential for developing new antidepressants based on this scaffold .

Applications

The applications of this compound extend beyond pharmaceutical synthesis:

- Medicinal Chemistry : Used as an intermediate for synthesizing various therapeutic agents.

- Material Science : Investigated for potential use in developing new materials due to its unique chemical structure.

Research Findings

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.32 g/mol |

| Melting Point | 121-123 °C |

| Boiling Point | 410.146 °C |

| Density | 1.142 g/cm³ |

| LogP | 2.99758 |

Propriétés

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.